molecular formula C18H13N3O5 B3893125 N-[4-[(2-nitrobenzoyl)amino]phenyl]furan-2-carboxamide

N-[4-[(2-nitrobenzoyl)amino]phenyl]furan-2-carboxamide

Cat. No.: B3893125
M. Wt: 351.3 g/mol
InChI Key: ZRELLAZRTDJXTK-UHFFFAOYSA-N
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Description

N-[4-[(2-nitrobenzoyl)amino]phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-nitrobenzoyl)amino]phenyl]furan-2-carboxamide typically involves the reaction of 2-nitrobenzoyl chloride with 4-aminophenyl furan-2-carboxamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-nitrobenzoyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Reduction: Formation of N-[4-[(2-aminobenzoyl)amino]phenyl]furan-2-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of furan-2,3-dione derivatives.

Scientific Research Applications

N-[4-[(2-nitrobenzoyl)amino]phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(2-nitrobenzoyl)amino]phenyl]furan-2-carboxamide is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, leading to the inhibition of bacterial growth . Additionally, the furan ring can interact with various molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(2-nitrobenzoyl)amino]phenyl]furan-2-carboxamide is unique due to its specific combination of a nitrobenzoyl group and a furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(2-nitrobenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c22-17(14-4-1-2-5-15(14)21(24)25)19-12-7-9-13(10-8-12)20-18(23)16-6-3-11-26-16/h1-11H,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRELLAZRTDJXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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